molecular formula C9H11NOS B13274143 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13274143
M. Wt: 181.26 g/mol
InChI Key: PLPAEOCFCKWRKH-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde is a compound that features a thiazole ring, a cyclopropane ring, and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

One common synthetic route involves the reaction of 4-methyl-1,3-thiazole with cyclopropane-1-carbaldehyde under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific structure, which combines a thiazole ring with a cyclopropane and aldehyde group, potentially offering unique biological activities and applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c1-7-5-12-8(10-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3

InChI Key

PLPAEOCFCKWRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2(CC2)C=O

Origin of Product

United States

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